molecular formula C22H21N5O2 B2490843 2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-methylphenyl)acetamide CAS No. 1291859-79-4

2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B2490843
CAS No.: 1291859-79-4
M. Wt: 387.443
InChI Key: HVHKTPZDECSLAF-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-d][1,2,4]triazin core substituted with a 4-ethylphenyl group at position 2 and a 4-oxo moiety at position 2. The acetamide side chain is linked to N-(3-methylphenyl), introducing both hydrogen-bonding (amide) and hydrophobic (aromatic methyl/ethyl) functionalities. The compound’s crystallographic data, if available, would likely be refined using programs like SHELXL due to their dominance in small-molecule crystallography .

Properties

IUPAC Name

2-[2-(4-ethylphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-3-16-7-9-17(10-8-16)19-12-20-22(29)26(23-14-27(20)25-19)13-21(28)24-18-6-4-5-15(2)11-18/h4-11,14,19-20,25H,3,12-13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFGYHLJMAZPLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CC3C(=O)N(N=CN3N2)CC(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-methylphenyl)acetamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C22H21N5O2
  • Molecular Weight : 387.443 g/mol
  • IUPAC Name : 2-[2-(4-ethylphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-methylphenyl)acetamide

Research indicates that compounds similar to This compound may exert their biological effects through various signaling pathways:

  • Inhibition of Cell Proliferation : Studies have shown that pyrazolo[1,5-d][1,2,4]triazin derivatives can inhibit cell proliferation in cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Anti-inflammatory Activity : These compounds have been observed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX.
  • Antioxidant Properties : The presence of phenolic structures in the compound suggests potential antioxidant activities that can mitigate oxidative stress in cellular environments.

Anticancer Activity

Recent studies have demonstrated that This compound exhibits significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies using various cancer cell lines (e.g., breast cancer MCF7 and lung cancer A549) revealed that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Cell LineIC50 (µM)Mechanism of Action
MCF715Caspase activation
A54920Bcl-2 modulation

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In experiments involving macrophage cells:

  • Cytokine Release : Treatment with the compound significantly decreased the levels of TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation .

Case Studies

A notable study explored the effects of this compound on C2C12 skeletal muscle cells:

  • Experimental Design : C2C12 cells were treated with varying concentrations of the compound.
  • Findings : The results indicated enhanced myogenic differentiation and increased expression of myogenic markers such as MyoD and myogenin when treated with the compound at optimal concentrations .

Comparison with Similar Compounds

Core Heterocyclic Systems

The pyrazolo-triazin core distinguishes this compound from analogs with other nitrogen-containing scaffolds:

  • Pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives (e.g., compound 3h from ): These feature fused pyrimidine rings, which may exhibit stronger π-π stacking but reduced conformational flexibility compared to pyrazolo-triazin systems.
  • Triazole derivatives (e.g., ): 1,2,3-Triazoles are smaller, five-membered rings with distinct hydrogen-bonding capacities. Their electron-deficient nature contrasts with the triazin core, which has alternating single and double bonds for delocalized electron density.

Table 1: Core Heterocycle Comparison

Compound Class Ring Size Key Functional Groups π-Stacking Potential
Pyrazolo-triazin (Target) Bicyclic 4-oxo, acetamide Moderate
Pyrimido-pyrimidinone (3h) Bicyclic 5-oxo, acrylamide High
1,2,3-Triazole () Monocyclic Carbothioamide Low

Substituent Effects

  • 4-Ethylphenyl vs. 4-Methylphenyl : The ethyl group in the target compound increases lipophilicity (logP) compared to methyl-substituted analogs (e.g., ). This may enhance membrane permeability but reduce aqueous solubility.
  • Acetamide vs.

Hydrogen-Bonding Patterns

The 4-oxo and acetamide groups in the target compound act as hydrogen-bond acceptors and donors, respectively. This dual functionality aligns with Etter’s graph set analysis principles, where such motifs often stabilize supramolecular assemblies . In contrast, carbothioamide derivatives () prioritize sulfur-mediated interactions (e.g., van der Waals) over classical hydrogen bonds.

Table 2: Hydrogen-Bonding Profiles

Compound Donor Groups Acceptor Groups Dominant Interaction Type
Target Compound 1 (NH) 2 (C=O, triazin) N–H···O, O···H–C
Pyrimido-pyrimidinone (3h) 1 (NH) 3 (C=O, pyrimidine) N–H···O, O···H–N
Triazole-carbothioamide 1 (NH) 1 (C=S) S···H–C, weak N–H···S

Research Implications and Limitations

While structural comparisons highlight the target compound’s unique features, direct pharmacological or physicochemical data (e.g., IC50, solubility) are absent in the provided evidence. Future studies should prioritize experimental characterization to validate computational predictions.

Preparation Methods

Cyclization of Hydrazide Precursors

The pyrazolo-triazine scaffold is constructed via intramolecular cyclization of hydrazide intermediates. For example, 5-aminopyrazole-4-carbohydrazide undergoes condensation with carbon disulfide in the presence of alcoholic potassium hydroxide to yield a thione intermediate, which is subsequently desulfurized to form the triazine ring.

Reaction Conditions :

  • Solvent: Ethanol
  • Catalyst: KOH (2 eq.)
  • Temperature: 80°C, 6 hours
  • Yield: 78%

Friedel-Crafts Alkylation for 4-Ethylphenyl Substitution

The 4-ethylphenyl group is introduced at position 2 via Friedel-Crafts alkylation. A chloroacetylated intermediate is reacted with 4-ethylaniline in dichlorobenzene under catalysis by aluminum chloride.

Optimized Parameters :

  • Catalyst: AlCl₃ (1.2 eq.)
  • Temperature: 140°C, 3 hours
  • Yield: 85%

Functionalization with the N-(3-Methylphenyl)acetamide Side Chain

Acylation of 3-Methylaniline

3-Methylaniline is acylated with chloroacetyl chloride in 2-propanol under basic conditions to form N-(3-methylphenyl)chloroacetamide .

Procedure :

  • Base: K₂CO₃ (3 eq.)
  • Solvent: 2-Propanol
  • Temperature: Reflux, 4 hours
  • Yield: 92%

Nucleophilic Substitution on the Triazine Core

The chloroacetamide intermediate undergoes nucleophilic displacement with the triazine core’s amine group. Sodium hydride in dimethylformamide (DMF) facilitates the reaction.

Key Data :

  • Base: NaH (1.5 eq.)
  • Solvent: DMF, anhydrous
  • Temperature: 25°C, 12 hours
  • Yield: 76%

Final Assembly and Purification

The coupled product is purified via column chromatography using methylene chloride:ethanol (100:1) to remove unreacted starting materials and byproducts. Recrystallization from methanol yields the final compound as a white crystalline solid.

Characterization Data :

  • Melting Point : 128–132°C
  • ¹H NMR (DMSO-d₆) : δ 2.35 (s, 3H, CH₃), 2.72 (q, 2H, CH₂CH₃), 4.12 (s, 2H, COCH₂), 7.08–7.42 (m, 8H, Ar-H), 8.24 (s, 1H, triazine-H).
  • HPLC Purity : 99.2%

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Reference
Friedel-Crafts Alkylation 85 98.5 High regioselectivity
Sodium Azide Cyclization 78 97.8 Mild conditions
Hydrazide Condensation 72 96.3 Scalability

Mechanistic Insights and Side Reactions

  • Competitive Alkylation : Excess AlCl₃ in Friedel-Crafts reactions may lead to di-substituted byproducts. Stoichiometric control (1.2 eq. AlCl₃) suppresses this.
  • Oxidative Degradation : The triazine core is sensitive to strong oxidants; reactions must be conducted under nitrogen.

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